6-Imino-6H-purin-8-amine
Description
6-Imino-6H-purin-8-amine is a purine-derived heterocyclic compound characterized by an imino group (-NH) at the 6-position and an amine (-NH₂) at the 8-position of the purine scaffold. This structure places it within a broader family of purine analogs that are extensively studied for their biological activity, particularly in enzyme inhibition and receptor modulation. The imino group at position 6 distinguishes it from common purine bases (e.g., adenine, guanine) and may influence its tautomeric equilibrium, electronic properties, and binding interactions with biological targets.
Properties
Molecular Formula |
C5H4N6 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
8-iminopurin-6-amine |
InChI |
InChI=1S/C5H4N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H3,6,7,8,9,11) |
InChI Key |
QVYJPFJKLNOZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)N=C2C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-6H-purin-8-amine typically involves the reaction of 6-chloropurine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution of the chlorine atom with an imine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Imino-6H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The imine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted purines .
Scientific Research Applications
6-Imino-6H-purin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid structure and function.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Imino-6H-purin-8-amine involves its interaction with nucleic acids and proteins. The compound can bind to nucleic acid bases, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
The following analysis compares 6-Imino-6H-purin-8-amine with structurally related purine derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.
Substituent Effects at Position 8
The 8-position of the purine scaffold is a critical site for modulating chemical and biological properties. Key analogs include:
Key Insights :
- Lipophilicity vs. Polarity : Sulfur-containing substituents (e.g., mesitylthio) increase lipophilicity, favoring membrane permeability, while polar groups (e.g., trimethoxybenzyl) enhance solubility .
Comparison :
- Microwave methods (e.g., for 3a–3j in ) simplify the synthesis of complex substituents like benzo[d][1,3]dioxol-5-ylmethyl, achieving yields >50% with minimal steps.
- Traditional methods (e.g., for 8w in ) rely on time-consuming column chromatography, highlighting the efficiency of microwave approaches for scalable production.
Spectral and Physicochemical Data
NMR and Mass Spectrometry :
- 8-(Mesitylthio)-9H-purin-6-amine : 1H NMR δ 13.1 (br s, NH), 8.02 (s, purine H); MS m/z 286.1 (M+H)+ .
- 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purin-6-amine : 1H NMR δ 6.93–7.04 (aromatic H); MS m/z 269.9 (M+H)+ .
- This compound: Expected deshielded NH peaks in NMR (~δ 10–12) due to imino tautomerism; predicted MS m/z ~150 (M+H)+.
Hydrogen Bonding :
- The imino group in this compound can act as both a donor and acceptor, unlike the amino group in 8-substituted-9H-purin-6-amines, which primarily donates hydrogen bonds. This property may enhance interactions with enzymes like kinases or GTPases .
Biological Activity
6-Imino-6H-purin-8-amine, also known as purine derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its unique structural properties that contribute to its potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C5H6N4 |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1001-88-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by El-Sakka (2022) demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many conventional antibiotics, indicating its potential as a new antimicrobial agent .
Anticancer Activity
In a recent investigation published in Frontiers in Chemistry (2024), researchers explored the anticancer effects of various purine derivatives, including this compound. The study reported that this compound induced apoptosis in cancer cell lines, particularly by activating caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Effects
Research highlighted in PubMed Central indicated that compounds similar to this compound could inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing this compound led to a significant reduction in infection rates compared to standard treatments.
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
